ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide
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Overview
Description
Ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .
Mode of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to act as positive allosteric modulators of the ampa receptors . This suggests that ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide might interact with its targets to modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
Based on the reported activities of similar compounds, it can be inferred that this compound might influence a variety of biochemical pathways related to its targets .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that this compound might have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with AMPA receptors, acting as a positive allosteric modulator . Additionally, it has been reported to interact with KATP channels, influencing their activity and potentially affecting cellular metabolism . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in therapeutic applications.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with AMPA receptors can enhance synaptic transmission, potentially impacting neuronal communication and plasticity . Furthermore, its effect on KATP channels can influence cellular energy metabolism, affecting processes such as insulin secretion and muscle contraction . These cellular effects underscore the compound’s potential in influencing critical physiological processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with AMPA receptors, for instance, involves binding to a specific site on the receptor, enhancing its activity and promoting synaptic transmission . Similarly, its interaction with KATP channels involves binding to the channel complex, modulating its activity and influencing cellular energy metabolism . These molecular interactions provide insights into the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . Degradation can occur under certain conditions, leading to a decrease in its efficacy . Long-term studies have also indicated that the compound can have sustained effects on cellular processes, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as enhancing synaptic transmission and improving metabolic function . At higher doses, toxic or adverse effects can occur, including disruptions in cellular metabolism and potential toxicity . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s interaction with KATP channels, for instance, affects metabolic flux and metabolite levels, influencing processes such as insulin secretion and muscle contraction . Additionally, its interaction with AMPA receptors can impact neuronal metabolism, affecting processes such as synaptic transmission and plasticity . These metabolic interactions highlight the compound’s potential in modulating critical physiological processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s interaction with specific transporters can affect its localization and accumulation within cells, influencing its activity and function . Additionally, binding proteins can modulate the compound’s distribution within tissues, affecting its therapeutic potential . These transport and distribution mechanisms provide insights into the compound’s pharmacokinetics and its potential for therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization within specific cellular compartments can affect its activity and function, influencing processes such as synaptic transmission and cellular metabolism . These subcellular localization mechanisms highlight the importance of understanding the compound’s intracellular dynamics for its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-aminothiocarboxylate with a suitable diazotizing agent, followed by cyclization to form the thiadiazine ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazine ring, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential antihypertensive and antidiabetic properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide can be compared with other thiadiazine derivatives, such as:
1,2,4-Thiadiazine-1,1-dioxide: Known for its antimicrobial and antiviral activities.
1,2,3-Thiadiazine-1,1-dioxide: Studied for its potential as an anticancer agent.
1,2,5-Thiadiazine-1,1-dioxide: Investigated for its use in developing new materials.
Properties
IUPAC Name |
ethyl 1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S/c1-2-12-6(9)5-3-7-13(10,11)8-4-5/h3-4,7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWHSPHMSCWZQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNS(=O)(=O)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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